N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
The compound N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic molecule featuring a triazolo[4,3-b]pyridazine core. Key structural elements include:
- A pyridin-4-yl substituent at position 3 of the triazolo-pyridazine ring.
- A sulfanyl-acetamide moiety at position 6, linked via a methylene group to a tetrahydrofuran (oxolan-2-yl)methyl group.
Note: A discrepancy exists between the query (pyridin-4-yl) and the cited evidence (pyridin-3-yl in ). This analysis assumes the query’s pyridin-4-yl substituent is intentional, highlighting the importance of regiochemistry in structure-activity relationships.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-15(19-10-13-2-1-9-25-13)11-26-16-4-3-14-20-21-17(23(14)22-16)12-5-7-18-8-6-12/h3-8,13H,1-2,9-11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLDACKZFQQIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxolane ring, followed by the introduction of the pyridine and triazolopyridazine moieties. Key steps include:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Synthesis of the triazolopyridazine core: This involves the reaction of hydrazine derivatives with pyridine carboxylic acids under reflux conditions.
Coupling reactions: The final step involves coupling the oxolane ring with the triazolopyridazine core using thiol-based reagents and acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to enzymes: Inhibit or activate enzymes involved in critical biological processes.
Modulate signaling pathways: Affect pathways such as PI3K-AKT, MAPK, and others, leading to changes in cellular functions.
Induce oxidative stress: Generate reactive oxygen species that can lead to cell death in certain contexts.
Comparison with Similar Compounds
Substituent Variations at Position 3
Key Observations :
- The pyridin-4-yl group in the target compound may enhance binding to polar targets (e.g., enzymes with aromatic stacking motifs) compared to methoxyphenyl or methyl groups.
- The 4-methoxyphenyl analog (CAS 1204296-37-6) likely exhibits higher membrane permeability due to lipophilicity but may suffer from faster oxidative metabolism .
Variations at Position 6
Key Observations :
- The tetrahydrofuran moiety may improve solubility relative to purely aromatic analogs like CAS 894067-38-0 .
Structural and Functional Implications
Electronic Effects
- Pyridinyl vs. Methoxyphenyl : The pyridin-4-yl group’s electron-withdrawing nature could modulate the triazolo-pyridazine core’s electron density, affecting binding to charged targets. In contrast, the methoxy group in CAS 1204296-37-6 is electron-donating, possibly altering redox properties .
- Sulfanyl vs. Oxy Linkers : Sulfur’s lower electronegativity (vs. oxygen) may reduce hydrogen-bonding capacity but enhance resistance to metabolic oxidation .
Biological Activity
N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has shown promising results as an inhibitor of c-Met kinase, which plays a crucial role in tumor growth and metastasis. The inhibitory activity against c-Met kinase was evaluated using various cancer cell lines.
Cytotoxicity Assays
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays:
These results indicate that the compound has a potent cytotoxic effect on cancer cells while showing no significant toxicity towards normal hepatocytes.
Mechanistic Insights
The compound's mechanism involves binding to the ATP-binding site of c-Met kinase, inhibiting its activity and thereby blocking downstream signaling pathways associated with cell proliferation and survival. The structure–activity relationship (SAR) studies have indicated that modifications to the triazolo-pyridazine moiety enhance the inhibitory potency against c-Met kinase.
Case Studies
Case Study 1: Inhibition of c-Met Kinase
A study investigated the effects of various triazolo-pyridazine derivatives on c-Met activity. Among these derivatives, this compound was identified as a potent inhibitor with an IC50 comparable to Foretinib (IC50 = 0.090 μM) . This study underscores the therapeutic potential of this compound in targeting c-Met-dependent cancers.
Case Study 2: Apoptosis Induction
Further investigations revealed that treatment with this compound led to late apoptosis in A549 cells and induced cell cycle arrest at the G0/G1 phase. This suggests that this compound not only inhibits cell growth but also triggers programmed cell death mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
